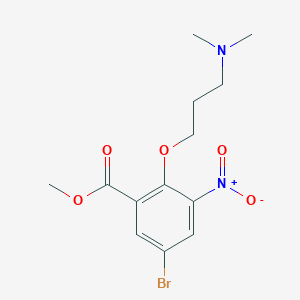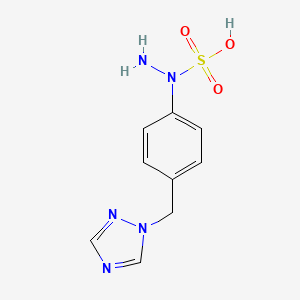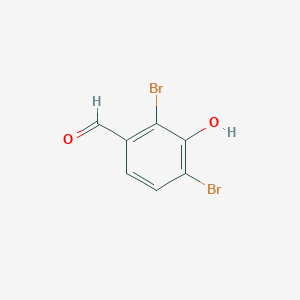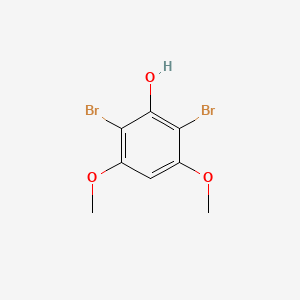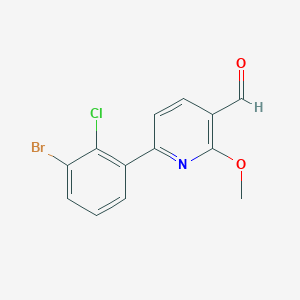
Ethyl 4-chloro-6-(hydroxymethyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-6-(hydroxymethyl)nicotinate is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol It is a derivative of nicotinic acid and features a chloro group at the 4-position and a hydroxymethyl group at the 6-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-6-(hydroxymethyl)nicotinate typically involves the esterification of 4-chloro-6-(hydroxymethyl)nicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-chloro-6-(hydroxymethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 4-chloro-6-carboxynicotinic acid.
Reduction: Ethyl 6-(hydroxymethyl)nicotinate.
Substitution: Ethyl 4-substituted-6-(hydroxymethyl)nicotinates, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloro-6-(hydroxymethyl)nicotinate has several applications in scientific research:
Biology: The compound can be used in studies involving nicotinic acid derivatives and their biological activities, including their role in metabolic pathways and enzyme interactions.
Wirkmechanismus
The mechanism of action of Ethyl 4-chloro-6-(hydroxymethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups on the pyridine ring can influence the compound’s binding affinity and specificity towards these targets. For example, the hydroxymethyl group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the chloro group can participate in hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient in topical preparations.
Ethyl nicotinate: Another ester of nicotinic acid with similar applications in pharmaceuticals and cosmetics.
Chromium nicotinate: A compound used to treat chromium deficiencies and associated symptoms.
Uniqueness
Ethyl 4-chloro-6-(hydroxymethyl)nicotinate is unique due to the presence of both chloro and hydroxymethyl groups on the nicotinic acid scaffold. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10ClNO3 |
|---|---|
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
ethyl 4-chloro-6-(hydroxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-9(13)7-4-11-6(5-12)3-8(7)10/h3-4,12H,2,5H2,1H3 |
InChI-Schlüssel |
QWGPZAXIHQKBOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(N=C1)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
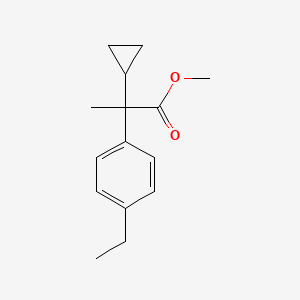
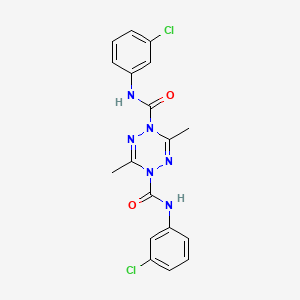
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)

